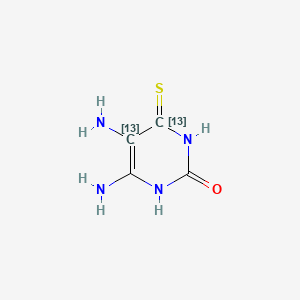

5,6-Diamino-4-thiouracil-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-4-sulfanylidene-(4,5-13C2)1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10)/i1+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWCTUJSEWZPNM-ZKDXJZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=[13C]([13C](=S)NC(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5,6-Diamino-4-thiouracil-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,6-Diamino-4-thiouracil-¹³C₂. While specific experimental data for the isotopically labeled compound is limited, this guide consolidates information from its unlabeled analogs, 5,6-diaminouracil (B14702) and 4-thiouracil (B160184), to offer a thorough resource for researchers. The document covers the compound's chemical and physical properties, provides a detailed experimental protocol for its primary application in RNA metabolic labeling, and includes schematic diagrams of the relevant metabolic pathway and experimental workflow. Safety information based on the parent compounds is also provided.

Chemical Properties

| Property | 5,6-Diamino-4-thiouracil-¹³C₂ | 5,6-Diaminouracil | 4-Thiouracil |

| CAS Number | 1346601-57-7[1] | 3240-72-0 | 591-28-6 |

| Molecular Formula | C₂¹³C₂H₆N₄OS[1] | C₄H₆N₄O₂ | C₄H₄N₂OS |

| Molecular Weight | 160.17 g/mol [1] | 142.12 g/mol | 128.15 g/mol |

| Melting Point | Not available | >300 °C | 295 °C (decomposes)[2] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Sparingly soluble in water | Soluble in 1 M NaOH (50 mg/mL). Sparingly soluble in aqueous buffers. Soluble in ethanol (B145695) (~2 mg/mL), DMSO (~10 mg/mL), and DMF (~12 mg/mL). |

| Appearance | Not available | Crystalline powder | Yellow powder |

| UV/Vis (λmax) | Not available | Not available | 246, 326 nm |

Synthesis

A detailed experimental protocol for the synthesis of 5,6-Diamino-4-thiouracil-¹³C₂ is not publicly available. However, the synthesis would likely proceed through the preparation of ¹³C-labeled 5,6-diaminouracil as a key intermediate. The following is a well-established procedure for the synthesis of unlabeled 5,6-diaminouracil hydrochloride, which could be adapted using ¹³C-labeled starting materials.

Synthesis of 5,6-Diaminouracil Hydrochloride[3]

This synthesis is a multi-step process starting from ethyl cyanoacetate (B8463686) and urea.

Step 1: Synthesis of 6-Aminouracil

-

In a 3-liter, three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by dissolving 39.4 g of sodium in 750 ml of absolute ethanol.

-

To the sodium ethoxide solution, add 91.5 ml of ethyl cyanoacetate and 51.5 g of urea.

-

Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture will solidify.

-

After 4 hours, add 1 liter of hot (80°C) water to dissolve the solid.

-

Neutralize the solution to litmus (B1172312) with glacial acetic acid, then add an additional 75 ml of glacial acetic acid.

Step 2: Nitrosation of 6-Aminouracil

-

To the solution from Step 1, cautiously add a solution of 64.8 g of sodium nitrite (B80452) in 70 ml of water.

-

Cool the mixture in an ice bath to precipitate the 5-nitroso-6-aminouracil.

-

Filter the red precipitate and wash with water.

Step 3: Reduction of 5-Nitroso-6-aminouracil to 5,6-Diaminouracil

-

Transfer the moist 5-nitroso-6-aminouracil back to the 3-liter flask and add 430 ml of warm water (50°C).

-

Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite until the red color disappears completely.

-

Add an additional 30 g of sodium hydrosulfite and continue heating for 15 minutes.

-

Cool the mixture and filter the resulting diaminouracil bisulfite precipitate. Wash with water.

Step 4: Conversion to 5,6-Diaminouracil Hydrochloride

-

Transfer the diaminouracil bisulfite to a 1-liter flask and add concentrated hydrochloric acid (100-200 ml) until the mixture can be stirred.

-

Heat the slurry on a steam bath with stirring for 1 hour in a fume hood.

-

Filter the tan precipitate of 5,6-diaminouracil hydrochloride, wash with acetone, and dry under vacuum.

To synthesize 5,6-Diamino-4-thiouracil-¹³C₂, one would need to start with ¹³C-labeled precursors and subsequently introduce the thiol group at the 4-position, a common transformation in pyrimidine (B1678525) chemistry.

Applications in Research: Metabolic Labeling of RNA

The primary application of thiolated uracil (B121893) analogs, and by extension their isotopically labeled versions, is in the metabolic labeling of newly transcribed RNA. 5,6-Diamino-4-thiouracil-¹³C₂, once administered to cells, is metabolized and incorporated into nascent RNA transcripts. The presence of the thiol group allows for the subsequent selective biotinylation and purification of these newly synthesized RNAs. The ¹³C₂ label serves as a stable isotope tag for quantification in mass spectrometry-based analyses.

Metabolic Pathway

The metabolic activation of 4-thiouracil is a key step for its incorporation into RNA. In many organisms, including yeast and complemented mammalian cells, this is facilitated by the enzyme uracil phosphoribosyltransferase (UPRT).

Metabolic activation and incorporation of 4-thiouracil into RNA.

Experimental Protocol: Metabolic Labeling and Purification of RNA

The following protocol is adapted from established methods for 4-thiouracil labeling in yeast and can be applied with minor modifications to other cell types.

Materials:

-

Yeast culture in appropriate medium

-

5,6-Diamino-4-thiouracil-¹³C₂ solution (e.g., 500 mM in DMSO)

-

TRIzol reagent

-

Biotin-HPDP (1 mg/mL in DMF)

-

Streptavidin-coated magnetic beads

-

Appropriate buffers (e.g., biotinylation buffer, wash buffers)

Procedure:

-

Cell Culture and Labeling:

-

Grow yeast cells to the desired optical density in a uracil-deficient medium.

-

Add 5,6-Diamino-4-thiouracil-¹³C₂ to the culture to a final concentration of 100 µM.

-

Incubate for a defined period (e.g., 5-20 minutes) to allow for incorporation into newly synthesized RNA.

-

Harvest the cells by centrifugation.

-

-

RNA Extraction:

-

Extract total RNA from the cell pellet using TRIzol reagent according to the manufacturer's instructions.

-

Resuspend the purified RNA in RNase-free water.

-

-

Biotinylation of Thiolated RNA:

-

To the total RNA solution, add biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA) and Biotin-HPDP.

-

Incubate for 1.5 hours at room temperature with gentle rotation.

-

Remove excess biotin (B1667282) by chloroform (B151607) extraction or another suitable purification method.

-

Precipitate the RNA with isopropanol.

-

-

Purification of Labeled RNA:

-

Resuspend the biotinylated RNA in a suitable buffer.

-

Add streptavidin-coated magnetic beads and incubate to allow binding of the biotinylated RNA.

-

Wash the beads several times with high-salt and low-salt wash buffers to remove non-specifically bound RNA.

-

Elute the purified, newly synthesized RNA from the beads.

-

The purified RNA is now ready for downstream applications such as RT-qPCR, RNA sequencing, or mass spectrometry-based quantification.

Workflow for metabolic labeling and purification of RNA.

Safety Information

A specific Material Safety Data Sheet (MSDS) for 5,6-Diamino-4-thiouracil-¹³C₂ is not available. The following information is based on the MSDS for the unlabeled analog, 5,6-diaminouracil.[1] It is recommended to handle the labeled compound with similar precautions.

-

Hazard Identification: Harmful if swallowed. May cause skin, eye, and respiratory irritation.

-

First-Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention.

-

-

Personal Protection:

-

Wear appropriate protective clothing, including gloves and safety glasses.

-

Use in a well-ventilated area or with a fume hood.

-

-

Handling and Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

5,6-Diamino-4-thiouracil-¹³C₂ is a valuable tool for researchers studying RNA metabolism and dynamics. While direct experimental data on the labeled compound is scarce, a comprehensive understanding of its properties and applications can be derived from its constituent unlabeled analogs. This guide provides a foundational resource for the safe and effective use of this compound in a research setting, particularly for the metabolic labeling and subsequent analysis of newly synthesized RNA. Further studies are warranted to fully characterize the specific physical and chemical properties of the isotopically labeled molecule.

References

An In-depth Technical Guide to the Synthesis of 5,6-Diamino-4-thiouracil-¹³C₂ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5,6-diamino-4-thiouracil-¹³C₂, a stable isotope-labeled compound with significant potential in drug discovery and metabolic research. The inclusion of two carbon-13 atoms in the pyrimidine (B1678525) core allows for precise tracking and quantification in various biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document outlines the synthetic strategy, detailed experimental protocols, and potential research applications.

Synthetic Strategy and Overview

The synthesis of 5,6-diamino-4-thiouracil-¹³C₂ can be efficiently achieved through a three-step process starting from commercially available, doubly labeled ethyl cyanoacetate-¹³C₂. This strategy ensures the incorporation of the ¹³C₂ core into the pyrimidine ring. The proposed pathway involves:

-

Ring Closure/Condensation: Formation of the 6-aminothiouracil ring system via condensation of ethyl cyanoacetate-¹³C₂ with thiourea (B124793).

-

Nitrosation: Introduction of a nitroso group at the C5 position, a key step for subsequent amination.

-

Reduction: Conversion of the nitroso group to an amino group to yield the final product.

This approach is based on well-established pyrimidine synthesis methodologies, adapted for the specific isotopically labeled target molecule.

Caption: Proposed synthetic workflow for 5,6-Diamino-4-thiouracil-¹³C₂.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous non-labeled compounds. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 6-Amino-4-thiouracil-¹³C₂

This step involves the base-catalyzed condensation of ethyl cyanoacetate-¹³C₂ and thiourea to form the thiouracil ring.

-

Reagents:

-

Sodium metal

-

Anhydrous Ethanol (B145695)

-

Ethyl Cyanoacetate-¹³C₂ (¹³C at C2 and C3 of the acetate (B1210297) moiety)

-

Thiourea

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.

-

To the cooled sodium ethoxide solution, add thiourea and stir until it is completely dissolved.

-

Add ethyl cyanoacetate-¹³C₂ dropwise to the mixture while maintaining the temperature below 30°C.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. A precipitate should form.

-

Cool the mixture to room temperature and then in an ice bath.

-

Filter the resulting precipitate, which is the sodium salt of the product.

-

Dissolve the salt in warm water and acidify with glacial acetic acid to a pH of approximately 5-6.

-

The product, 6-Amino-4-thiouracil-¹³C₂, will precipitate.

-

Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

-

Step 2: Synthesis of 6-Amino-5-nitroso-4-thiouracil-¹³C₂

This protocol describes the nitrosation of the C5 position of the thiouracil ring.

-

Reagents:

-

6-Amino-4-thiouracil-¹³C₂

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Water

-

-

Procedure:

-

Suspend 6-Amino-4-thiouracil-¹³C₂ in a mixture of water and glacial acetic acid in a flask.

-

Cool the suspension in an ice bath to below 5°C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled and stirred suspension. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

The color of the suspension will change, indicating the formation of the nitroso compound.

-

Filter the resulting solid, wash thoroughly with cold water, and then with cold ethanol.

-

Dry the product, 6-Amino-5-nitroso-4-thiouracil-¹³C₂, under vacuum. This product is often used directly in the next step without extensive purification.

-

Step 3: Synthesis of 5,6-Diamino-4-thiouracil-¹³C₂

The final step involves the reduction of the nitroso group to an amine.

-

Reagents:

-

6-Amino-5-nitroso-4-thiouracil-¹³C₂

-

Sodium Hydrosulfite (Sodium Dithionite)

-

Ammonium Hydroxide (optional, for pH adjustment)

-

Water

-

-

Procedure:

-

Suspend the moist 6-Amino-5-nitroso-4-thiouracil-¹³C₂ in warm water (approximately 50-60°C) in a well-ventilated fume hood.

-

Slowly add solid sodium hydrosulfite in portions to the stirred suspension. The color of the reaction mixture should lighten as the reduction proceeds.

-

After the addition is complete, continue to stir and heat the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Cool the reaction mixture in an ice bath. The product, 5,6-Diamino-4-thiouracil-¹³C₂, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum over a desiccant.

-

Data Presentation

The following table summarizes key quantitative data for the starting materials and intermediates in the proposed synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Notes |

| Ethyl Cyanoacetate-¹³C₂ | C₃¹³C₂H₇NO₂ | 115.10 | Starting material with two ¹³C labels. |

| Thiourea | CH₄N₂S | 76.12 | Provides the N-C=S-N backbone. |

| 6-Amino-4-thiouracil-¹³C₂ | C₂¹³C₂H₅N₃OS | 145.15 | Product of Step 1. |

| 6-Amino-5-nitroso-4-thiouracil-¹³C₂ | C₂¹³C₂H₄N₄O₂S | 174.15 | Product of Step 2. Often has a distinct color (e.g., reddish-purple). |

| 5,6-Diamino-4-thiouracil-¹³C₂ | C₂¹³C₂H₆N₄S | 160.17 | Final labeled product. |

Note: Molecular weights are calculated based on the most common isotopes, with ¹³C at the labeled positions.

Research Applications and Potential Signaling Pathways

5,6-Diamino-4-thiouracil-¹³C₂ is a valuable tool for various research applications, particularly in the fields of drug development and metabolomics.

-

Metabolic Flux Analysis: As a labeled pyrimidine analog, it can be used to trace the metabolic fate of thiouracils in cellular systems. This is crucial for understanding the mechanisms of action and resistance to thiouracil-based drugs.

-

Enzyme Inhibition Studies: Diaminouracil derivatives are precursors to potent inhibitors of various enzymes, such as xanthine (B1682287) oxidase and adenosine (B11128) receptors. The ¹³C₂ label allows for detailed mechanistic studies using NMR and mass spectrometry to probe enzyme-inhibitor interactions.

-

Nucleic Acid Research: Thiouracils can be incorporated into RNA and DNA, serving as photosensitive cross-linking agents or as spectroscopic probes. The ¹³C₂ label provides a unique signature for tracking the incorporation and behavior of these modified nucleobases within nucleic acid structures.

The diagram below illustrates a conceptual workflow for using 5,6-Diamino-4-thiouracil-¹³C₂ in a drug development context, for example, as a precursor to a kinase inhibitor.

Caption: Conceptual workflow for utilizing the labeled compound in drug discovery.

Thiouracil derivatives have been implicated in various signaling pathways, often through their role as antithyroid agents by inhibiting thyroperoxidase. However, the broader class of diaminopyrimidines, for which this compound is a precursor, are foundational scaffolds for a multitude of kinase inhibitors that target pathways crucial in oncology, such as the EGFR, VEGFR, and MAPK signaling cascades. The use of ¹³C₂-labeled precursors allows for precise quantification of drug uptake, metabolism, and target engagement, accelerating the development of more effective and selective therapeutic agents.

A Technical Guide to the Physicochemical Characteristics of 5,6-Diamino-4-thiouracil-13C2

Introduction

5,6-Diamino-4-thiouracil-13C2 is a stable isotope-labeled derivative of 5,6-diaminouracil (B14702), a key heterocyclic compound. The presence of two Carbon-13 atoms provides a distinct mass signature, making it an invaluable tool in metabolic research and pharmacokinetic studies. Its primary application is as a labeled intermediate for the synthesis of 13C-labeled 6-Thiouric acid.[1] Thiouric acid is the main inactive metabolite of widely used thiopurine immunosuppressive drugs such as azathioprine (B366305) and mercaptopurine.[2] The use of isotopically labeled this compound allows for precise tracing of the metabolic fate of these therapeutic agents in biological systems, aiding in drug development and personalized medicine.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. Data for properties such as melting point and solubility are based on the unlabeled analogue, 5,6-Diaminouracil, and related thiouracil compounds, as specific experimental data for the isotopically labeled version is not widely published.

| Property | Value | Reference |

| CAS Number | 1346601-57-7 | [1] |

| Molecular Formula | C₂¹³C₂H₆N₄OS | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Expected to be a light yellow to tan crystalline solid | N/A |

| Melting Point | >300 °C (decomposes) (based on related compounds) | [3] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | [4] |

Spectral Analysis

Spectral data is crucial for the structural confirmation and purity assessment of the compound. The expected spectral characteristics are detailed below, based on analyses of structurally similar molecules.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is the definitive method to confirm the isotopic labeling. The two ¹³C-labeled carbon atoms will exhibit significantly enhanced signals. Expected chemical shifts for the carbon atoms in the pyrimidine (B1678525) ring are approximately in the range of 90-180 ppm. The C=S carbon (C4) is expected to be the most downfield signal, typically appearing around 175-180 ppm. The labeled carbons (positions unspecified in the formula but typically within the ring) will show strong resonance peaks, confirming the site of isotopic enrichment.[5][6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the amine (-NH₂) and amide (-NH) protons. These protons are exchangeable with deuterium (B1214612) oxide (D₂O) and often appear as broad singlets. The chemical shifts for these protons in a solvent like DMSO-d₆ would typically be observed in the range of 5.0 to 12.0 ppm.[7][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present. Characteristic absorption bands would include:

-

N-H stretching: 3100-3400 cm⁻¹ (amines and amides)

-

C=O stretching: ~1660 cm⁻¹ (amide carbonyl)

-

C=C and C=N stretching: 1500-1600 cm⁻¹ (ring vibrations)

-

C=S stretching (Thioamide band): ~1200-1250 cm⁻¹ Vibrational spectra for the closely related 5,6-diaminouracil have been investigated in detail using DFT calculations, providing a strong basis for these assignments.[9]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment. For this compound, the molecular ion peak (M+) would be expected at m/z 160.17. High-resolution mass spectrometry would confirm the elemental composition. Common fragmentation patterns for uracil (B121893) and thiouracil derivatives involve the cleavage of the pyrimidine ring.[10]

Experimental Protocols

A. Synthesis of this compound

A generalized synthetic route for 5,6-diaminouracil derivatives involves a multi-step process starting from a labeled precursor. A plausible method is adapted from established procedures for uracil synthesis.[11][12]

-

Step 1: Synthesis of 6-Amino-4-thiouracil-[¹³C₂]:

-

A ¹³C₂-labeled thiourea (B124793) is condensed with ethyl cyanoacetate (B8463686) in the presence of a strong base like sodium ethoxide in absolute ethanol.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the sodium salt of the resulting 6-aminothiouracil derivative precipitates and is collected by filtration.[11][12]

-

-

Step 2: Synthesis of 6-Amino-5-nitroso-4-thiouracil-[¹³C₂]:

-

The 6-aminothiouracil salt is dissolved in water and treated with sodium nitrite (B80452) at a low temperature (0-5 °C).

-

The solution is then acidified, typically with acetic or sulfuric acid, to generate nitrous acid in situ.

-

The electrophilic nitrosonium ion attacks the electron-rich C5 position of the pyrimidine ring, yielding the bright red or rose-colored 5-nitroso derivative, which precipitates from the solution.[11][12]

-

-

Step 3: Reduction to 5,6-Diamino-4-thiouracil-[¹³C₂]:

-

The 5-nitroso intermediate is suspended in hot water.

-

A reducing agent, such as sodium hydrosulfite (sodium dithionite), is added in portions.[11] Alternatively, catalytic hydrogenation can be employed.[13]

-

The reduction is typically rapid, indicated by a color change from red to a light tan or off-white.

-

The final product, 5,6-Diamino-4-thiouracil-¹³C₂, is isolated by filtration, washed, and dried. Purification can be achieved by recrystallization or conversion to a salt followed by neutralization.[12]

-

B. Analytical Characterization Workflow

The identity and purity of the synthesized compound are confirmed using a standard analytical workflow.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Thiouric acid - Wikipedia [en.wikipedia.org]

- 3. 3240-72-0 CAS MSDS (4,5-Diaminouracil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. chemijournal.com [chemijournal.com]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. Vibrational spectra and structure of 5,6-diamino uracil and 5,6-dihydro-5-methyl uracil by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo- [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

In-Depth Technical Guide: 5,6-Diamino-4-thiouracil-¹³C₂

CAS Number: 1346601-57-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Diamino-4-thiouracil-¹³C₂, a stable isotope-labeled pyrimidine (B1678525) derivative. This document consolidates available data on its physicochemical properties, potential synthesis, and hypothesized applications, particularly in the context of metabolic labeling and mass spectrometry-based research. Given the limited direct experimental data on this specific isotopically labeled compound, this guide also draws upon information from its unlabeled counterpart and related thiouracil analogues to provide a thorough and practical resource.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1346601-57-7 | Chemical Abstracts Service |

| Molecular Formula | C₂¹³C₂H₆N₄OS | Calculated |

| Molecular Weight | 160.17 g/mol | Calculated |

| Appearance | Likely a solid powder | Inferred from related compounds |

| Solubility | Expected to be soluble in DMSO and aqueous bases | Inferred from related compounds |

| Purity | Typically >98% | Commercial Suppliers |

Note: The ¹³C₂ label indicates that two of the carbon atoms in the molecule are the carbon-13 isotope. The exact positions of these labels would need to be confirmed by the manufacturer, but they are typically at positions 4 and 5 of the pyrimidine ring for synthetic convenience and utility in spectroscopic analysis.

Synthesis and Characterization

A specific, published synthesis protocol for 5,6-Diamino-4-thiouracil-¹³C₂ is not currently available. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry.

Proposed Synthesis Pathway

A potential synthetic route could involve the following key steps:

-

Synthesis of a ¹³C-labeled precursor: A suitable starting material, such as ¹³C₂-labeled ethyl cyanoacetate, would be required.

-

Cyclization with Thiourea (B124793): Condensation of the labeled precursor with thiourea in the presence of a base (e.g., sodium ethoxide) would form the 4-thiouracil (B160184) ring.

-

Nitrosation: Introduction of a nitroso group at the 5-position of the thiouracil ring.

-

Reduction: Reduction of the nitroso group to an amino group, yielding the 5,6-diamino product.

Alternatively, synthesis could start from a pre-formed 4-thiouracil and proceed through nitration and subsequent reduction steps, with the ¹³C label introduced at an appropriate stage.

Analytical Characterization

The structure and purity of 5,6-Diamino-4-thiouracil-¹³C₂ would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The molecular ion peak would be observed at an m/z corresponding to the ¹³C₂-labeled molecular weight (approximately 160.17). High-resolution mass spectrometry would confirm the elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show signals corresponding to the amino and N-H protons. ¹³C NMR would display signals for the four carbon atoms, with the two labeled carbons showing characteristic splitting patterns and potentially enhanced signal intensity. The chemical shifts would be similar to those of unlabeled 5,6-diaminouracil. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak would indicate high purity. The retention time would be specific to the compound under the given chromatographic conditions. |

Potential Applications and Experimental Protocols

The primary utility of 5,6-Diamino-4-thiouracil-¹³C₂ lies in its potential as a metabolic tracer for RNA synthesis and turnover studies, leveraging the advantages of stable isotope labeling for mass spectrometry-based quantification. It is also noted as a labeled intermediate for the synthesis of Thiouric Acid.

Metabolic Labeling of Nascent RNA

Background: 4-thiouracil and its nucleoside analogue, 4-thiouridine (B1664626), are widely used to label newly transcribed RNA. These compounds are incorporated into RNA in place of uracil (B121893). The thio-group allows for the specific purification of the labeled RNA, enabling the study of RNA synthesis and decay rates.

Advantage of ¹³C₂ Labeling: The incorporation of ¹³C atoms provides a distinct mass shift that can be readily detected by mass spectrometry. This allows for the differentiation of the exogenously supplied labeled thiouracil from any endogenous sulfur-containing molecules, leading to more accurate quantification of newly synthesized RNA. This is particularly advantageous in complex biological samples.[1][2]

Experimental Workflow for RNA Labeling:

Caption: Workflow for metabolic RNA labeling using 5,6-Diamino-4-thiouracil-¹³C₂.

Detailed Protocol (Adapted from 4-thiouridine labeling protocols):

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Introduce 5,6-Diamino-4-thiouracil-¹³C₂ to the culture medium at a final concentration typically ranging from 10 to 500 µM. The optimal concentration should be determined empirically for each cell type to balance labeling efficiency with potential toxicity.

-

Incubate for a defined period (e.g., 15 minutes to 24 hours) depending on the desired experimental window for capturing RNA synthesis.

-

-

RNA Extraction and Biotinylation:

-

Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).

-

The thiol group on the incorporated 4-thiouracil is then biotinylated using a reagent such as HPDP-Biotin. This attaches a biotin (B1667282) molecule to the labeled RNA.

-

-

Purification of Labeled RNA:

-

The biotinylated RNA is selectively captured and purified from the total RNA pool using streptavidin-coated magnetic beads.

-

-

Downstream Analysis:

-

The purified, labeled RNA can be used for various downstream applications, including RNA sequencing (RNA-Seq) to identify newly transcribed genes or quantitative mass spectrometry to measure RNA turnover rates. For mass spectrometry, the RNA is enzymatically digested into individual nucleosides, and the ratio of ¹³C-labeled thiouridine to its unlabeled counterpart (if present) is determined.

-

Intermediate in Thiouric Acid Synthesis

5,6-Diamino-4-thiouracil-¹³C₂ is described as a labeled intermediate for the synthesis of Thiouric Acid.[1] Thiouric acid is a metabolite of thiopurine drugs like azathioprine (B366305) and mercaptopurine. The ¹³C₂-labeled thiouric acid would serve as an excellent internal standard for pharmacokinetic and metabolic studies of these drugs, allowing for precise quantification in biological samples by mass spectrometry.

Proposed Synthesis of ¹³C₂-Thiouric Acid:

Caption: Proposed synthesis of ¹³C₂-Thiouric Acid.

The synthesis would likely involve the cyclization of the diamino groups of 5,6-Diamino-4-thiouracil-¹³C₂ with a carbonyl-containing reagent to form the second ring of the purine (B94841) structure of thiouric acid.

Metabolic Pathways

The precise metabolic fate of 5,6-Diamino-4-thiouracil is not well-documented. However, as a pyrimidine analogue, it is expected to interact with nucleotide metabolism pathways.

Caption: Hypothesized metabolic fate of 5,6-Diamino-4-thiouracil-¹³C₂.

It is likely that 5,6-Diamino-4-thiouracil-¹³C₂ can be converted to its corresponding nucleotide through the pyrimidine salvage pathway, involving enzymes such as uracil phosphoribosyltransferase (UPRT). Once converted to the triphosphate form, it can be incorporated into nascent RNA transcripts by RNA polymerase. The diamino substitutions may influence the efficiency of these enzymatic conversions compared to the unsubstituted 4-thiouracil.

Safety and Handling

As with any chemical reagent, 5,6-Diamino-4-thiouracil-¹³C₂ should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use. Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, and eye protection), are recommended.

Conclusion

5,6-Diamino-4-thiouracil-¹³C₂ is a valuable research tool with significant potential in the field of RNA biology and drug metabolism. Its stable isotope label makes it particularly well-suited for highly sensitive and quantitative studies using mass spectrometry. While direct experimental data for this specific compound is limited, the established methodologies for related thiouracil analogues provide a strong foundation for its application in metabolic labeling experiments. Further research is warranted to fully elucidate its metabolic fate and optimize its use in various experimental systems.

References

Unveiling RNA Dynamics: An In-depth Technical Guide to Stable Isotope Labeling with Thiouracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling with thiouracil and its nucleoside analog 4-thiouridine (B1664626) (4sU), powerful techniques for dissecting the dynamic lifecycle of RNA. By enabling the selective isolation and analysis of newly transcribed RNA, these methods offer unparalleled insights into the intricate processes of RNA synthesis, processing, and decay. This document details the core principles, experimental protocols, and data analysis considerations for researchers aiming to integrate this technology into their workflows.

Core Principles of Thiouracil-Based RNA Labeling

Metabolic labeling with thiouracil relies on the cellular uptake and incorporation of a uracil (B121893) analog, either 4-thiouracil (B160184) (4tU) or 4-thiouridine (4sU), into nascent RNA transcripts. The key to this technique is the substitution of an oxygen atom with a sulfur atom at the C4 position of the pyrimidine (B1678525) ring. This subtle modification does not significantly alter the RNA's structure or function but introduces a unique chemical handle—a thiol group—that allows for the specific tagging and subsequent purification of the newly synthesized RNA.

The incorporation of these analogs is mediated by the pyrimidine salvage pathway. While many organisms, including yeast and some archaea, can readily utilize 4tU, higher eukaryotes like mammals have a deficient uracil phosphoribosyltransferase (UPRT), the enzyme required to convert 4tU to 4-thiouridine monophosphate. To overcome this, a common strategy involves the expression of a functional UPRT from an organism like Toxoplasma gondii in the target cells, enabling the use of 4tU for cell-specific labeling.[1][2] In contrast, 4sU, as a nucleoside, can be taken up by most mammalian cells and phosphorylated by uridine (B1682114) kinases, bypassing the need for UPRT expression for general labeling purposes.[2]

Once incorporated into RNA, the thiol group can be biotinylated, allowing for the highly specific and efficient enrichment of the labeled transcripts using streptavidin-coated beads.[3][4][5] This process effectively separates newly synthesized RNA from the pre-existing RNA pool, providing a snapshot of the active transcriptome.

Quantitative Data Summary

The efficiency and outcome of thiouracil labeling experiments are influenced by several factors, including the choice of analog, its concentration, the labeling duration, and the cell type. The following tables summarize key quantitative parameters gathered from various studies to guide experimental design.

Table 1: Thiouracil/Thiouridine Labeling Parameters and Efficiency

| Parameter | Value | Organism/Cell Type | Notes |

| Labeling Efficiency | 0.5% - 2.3% of total RNA | Mammalian cells | With 100µM 4sU for 24h or 500µM for 2h.[6] |

| ~1.5% of total RNA | Mouse Embryonic Stem Cells (mESCs) | After 15 minutes of incubation with 200 µM 4sU.[7] | |

| 3% - 6% of total RNA | Various human and murine cell types | After 1 hour of labeling.[1] | |

| ~0.8% of total RNA | Human B-cells | After 5 minutes of 4sU-tagging.[8] | |

| Typical 4sU Concentration | 50 µM - 5 mM | Various cell types | Concentration should be optimized to balance incorporation and potential cytotoxicity.[9] |

| 200 µM | Mouse Embryonic Stem Cells (mESCs) | For short labeling times (15 min).[7] | |

| 100 µM - 5 mM | Various cell types | For 1-hour labeling.[1] | |

| Typical 4tU Concentration | 100 µM | Human fibroblasts (with UPRT expression) | For 6-hour labeling.[2] |

| Labeling Duration | 5 minutes - 24 hours | Various | Shorter times for synthesis analysis, longer for decay studies.[8][10] |

| RNA Input for Purification | 60 - 100 µg total RNA | General recommendation | |

| Yield of Labeled RNA | 400 - 500 ng | Mouse Embryonic Stem Cells (mESCs) | From 100 µg of total biotinylated RNA after 10-15 min labeling.[11] |

| 100 - 200 ng | General | From ~150 µg of total RNA with 1-hour labeling.[11] |

Table 2: Potential Effects and Considerations of Thiouracil Labeling

| Consideration | Observation | Potential Impact | Mitigation Strategies |

| Cytotoxicity | Can occur at high concentrations (>50µM) and with extended exposure.[6][12] | Altered cell physiology and gene expression. | Optimize concentration and labeling time for each cell type. Perform viability assays. |

| rRNA Processing | Inhibition of rRNA synthesis and processing observed at elevated 4sU concentrations.[12] | Can affect ribosome biogenesis and overall translation. | Use the lowest effective concentration of the labeling reagent. |

| pre-mRNA Splicing | Increased 4sU incorporation can decrease splicing efficiency, particularly for introns with weak splice sites.[6][12] | May lead to an overestimation of intron retention and misinterpretation of splicing dynamics. | Be cautious when interpreting splicing data from highly labeled samples. |

| Transcript Stability | Fully 4sU-labeled pre-mRNA can be more stable than its uridine-only counterpart.[12] | May affect the accuracy of RNA decay rate calculations. | Consider potential stabilization effects in half-life studies. |

| Quantification Bias in RNA-seq | T-to-C mismatches from nucleotide conversion methods can affect read mapping.[13] | Inaccurate quantification of labeled transcripts. | Use specialized bioinformatics pipelines designed to handle these conversions.[14] |

Experimental Protocols and Methodologies

The following sections provide a detailed overview of the key experimental steps involved in thiouracil-based RNA labeling, from cell treatment to the analysis of labeled transcripts.

Metabolic Labeling of RNA in Cell Culture

-

Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.[10]

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of 4sU or 4tU. A stock solution of 4sU can be made in sterile RNase-free water.[10]

-

Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium. Incubate the cells for the desired duration (e.g., 5 minutes for nascent transcript analysis, or longer for decay studies).[10]

-

Cell Lysis: After incubation, aspirate the labeling medium and lyse the cells directly on the plate using a lysis reagent such as TRIzol to preserve the RNA integrity.[10]

-

Total RNA Extraction: Proceed with total RNA extraction according to the lysis reagent manufacturer's protocol.

Biotinylation of Thiouracil-Labeled RNA

-

RNA Quantification: Quantify the extracted total RNA. Typically, 60-100 µg of total RNA is used for biotinylation.[10]

-

Biotinylation Reaction: In a light-protected tube, mix the total RNA with a biotinylating agent such as EZ-Link Biotin-HPDP and a biotinylation buffer. The reaction is typically carried out at room temperature with rotation for at least 1.5 hours.[10]

-

Purification of Biotinylated RNA: Remove excess, unbound biotin (B1667282) by performing a phenol/chloroform extraction followed by isopropanol (B130326) precipitation.

Purification of Biotinylated RNA

-

Bead Preparation: Use streptavidin-coated magnetic beads for affinity purification. Wash the beads according to the manufacturer's protocol.

-

Binding: Resuspend the biotinylated RNA in a suitable binding buffer and add it to the prepared streptavidin beads. Incubate at room temperature with rotation to allow the biotinylated RNA to bind to the beads.[10]

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant (which contains the unlabeled, pre-existing RNA). Wash the beads multiple times with a high-stringency wash buffer to remove non-specifically bound RNA.[10]

-

Elution: Elute the bound, newly transcribed RNA from the beads by adding a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which cleaves the disulfide bond between the biotin moiety and the thiouracil.[5]

-

Final RNA Cleanup: Purify the eluted RNA using a standard RNA cleanup kit to remove the reducing agent and other contaminants.

Downstream Analysis

The purified, newly transcribed RNA can be used for a variety of downstream applications, including:

-

Quantitative RT-PCR (qRT-PCR): To analyze the synthesis or decay of specific transcripts.

-

RNA Sequencing (RNA-seq): For transcriptome-wide analysis of RNA synthesis, processing, and decay. Specialized data analysis pipelines are available to handle the T-to-C conversions that can arise from some library preparation methods for thiouracil-labeled RNA.[14]

-

Mass Spectrometry: For the identification of proteins that interact with the newly synthesized RNA (see Section 4).

Application in Identifying RNA-Protein Interactions

Thiouracil labeling can be coupled with UV cross-linking and mass spectrometry to identify proteins that bind to nascent RNA transcripts, a technique known as Thiouracil Cross-Linking Mass Spectrometry (TUX-MS).[15][16]

-

In Vivo Labeling and Cross-linking: Cells are first metabolically labeled with 4sU. Following labeling, the cells are irradiated with long-wave UV light (365 nm), which induces the formation of a covalent bond between the thiouracil base and amino acid residues of closely associated proteins.

-

Purification of RNA-Protein Complexes: The cross-linked RNA-protein complexes are then purified, often via poly(A) selection to enrich for mRNA.

-

Protein Identification by Mass Spectrometry: The RNA component of the purified complexes is digested using RNases, releasing the cross-linked proteins. These proteins are then digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

This powerful approach allows for an unbiased, global identification of RNA-binding proteins that interact with the transcriptome during active transcription.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in stable isotope labeling with thiouracil.

Metabolic Pathway of Thiouracil Incorporation

The incorporation of 4-thiouracil and 4-thiouridine into RNA is dependent on the pyrimidine salvage pathway.

Caption: Metabolic pathway for the incorporation of 4-thiouracil and 4-thiouridine into RNA.

Experimental Workflow for Thiouracil Labeling and RNA Purification

This diagram outlines the major steps in a typical thiouracil labeling experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applying thiouracil tagging to mouse transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU) [jove.com]

- 5. jove.com [jove.com]

- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 8. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. academic.oup.com [academic.oup.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Thiouracil Cross-Linking Mass Spectrometry: a Cell-Based Method To Identify Host Factors Involved in Viral Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiouracil cross-linking mass spectrometry: a cell-based method to identify host factors involved in viral amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Uses of 5,6-Diamino-4-thiouracil in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-4-thiouracil is a structurally intriguing pyrimidine (B1678525) derivative that, while not extensively studied, holds considerable potential for metabolic research. Its unique combination of a 5,6-diaminouracil (B14702) core, a known precursor for bioactive compounds, and a 4-thiouracil (B160184) moiety, widely utilized in RNA metabolic labeling, suggests a multifaceted utility. This technical guide explores the prospective applications of 5,6-Diamino-4-thiouracil as a metabolic probe for RNA turnover, a scaffold for novel enzyme inhibitors, and a synthetic precursor for therapeutic agents. Detailed hypothetical experimental protocols, data presentation strategies, and workflow visualizations are provided to empower researchers to investigate and unlock the full potential of this promising molecule.

Introduction: The Scientific Promise of a Multifunctional Scaffold

The field of metabolic research continually seeks novel chemical tools to dissect complex biological pathways and to identify new therapeutic targets. 5,6-Diamino-4-thiouracil emerges as a compound of significant interest due to the established bioactivities of its constituent chemical features. The 5,6-diaminouracil structure is a key building block in the synthesis of xanthine (B1682287) derivatives, which are known to have diverse pharmacological effects. Concurrently, the 4-thiouracil component is a well-established tool for the metabolic labeling of nascent RNA, enabling detailed studies of RNA synthesis and decay kinetics.[1][2]

This guide posits three primary avenues for the application of 5,6-Diamino-4-thiouracil in metabolic research:

-

RNA Metabolism Analysis: Leveraging the 4-thio group for metabolic labeling of RNA to elucidate the dynamics of transcription and RNA turnover.

-

Enzyme Inhibition and Drug Discovery: Utilizing the thiouracil and diaminopyrimidine core as a scaffold for the development of novel enzyme inhibitors.

-

Synthetic Precursor for Bioactive Molecules: Employing the compound as a starting material for the synthesis of potentially therapeutic agents, such as novel xanthine analogs.

This document provides a technical framework for researchers to explore these potential applications through detailed, actionable experimental protocols and data interpretation strategies.

5,6-Diamino-4-thiouracil as a Metabolic Probe for RNA Dynamics

Rationale: The incorporation of 4-thiouracil into newly transcribed RNA is a cornerstone technique for studying RNA metabolism.[1] It is plausible that 5,6-Diamino-4-thiouracil, upon cellular uptake and metabolic conversion to the corresponding nucleotide triphosphate, could be similarly incorporated into RNA by RNA polymerases. The presence of the thiol group allows for the subsequent biotinylation and affinity purification of the labeled RNA, separating it from the pre-existing RNA pool.

Experimental Protocol: Metabolic Labeling and Purification of RNA

This protocol outlines the steps for labeling cellular RNA with 5,6-Diamino-4-thiouracil, followed by purification of the newly synthesized RNA.

-

Cell Culture and Labeling:

-

Culture cells of interest to mid-log phase.

-

Introduce 5,6-Diamino-4-thiouracil to the culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically to maximize labeling and minimize toxicity.

-

Incubate for a defined period (e.g., 5-60 minutes) to allow for incorporation into newly synthesized RNA.[3]

-

-

Total RNA Extraction:

-

Harvest the cells and lyse using a suitable reagent (e.g., TRIzol).

-

Perform a phenol-chloroform extraction to isolate total RNA.

-

Precipitate the RNA with isopropanol, wash with 70% ethanol, and resuspend in RNase-free water.

-

-

Biotinylation of Thiolated RNA:

-

To 50-100 µg of total RNA in a final volume of 100 µl, add biotin-HPDP (or a similar thiol-reactive biotinylation reagent) to a final concentration of 1 mg/ml.

-

Add a biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA).

-

Incubate the reaction for 1.5 hours at room temperature with gentle rotation, protected from light.

-

-

Purification of Biotinylated RNA:

-

Remove excess biotin-HPDP by chloroform (B151607) extraction.

-

Precipitate the RNA with isopropanol.

-

Resuspend the RNA pellet and incubate with streptavidin-coated magnetic beads for 30 minutes at room temperature to capture the biotinylated RNA.

-

Wash the beads several times with a high-salt wash buffer followed by a low-salt wash buffer to remove non-specifically bound RNA.

-

Elute the newly synthesized RNA from the beads using a buffer containing a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

-

-

Quantification and Downstream Analysis:

-

Quantify the purified RNA using a spectrophotometer or fluorometer.

-

The purified RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing to analyze the newly transcribed transcriptome.

-

Data Presentation

| Parameter | Experimental Condition 1 | Experimental Condition 2 | Control (No Label) |

| Labeling Time (min) | 30 | 60 | 0 |

| Total RNA Yield (µg) | 150.2 | 145.8 | 155.1 |

| Purified RNA Yield (ng) | 85.6 | 152.3 | < 5 |

| % Labeled RNA | 0.057% | 0.104% | < 0.003% |

Visualization: RNA Labeling and Purification Workflow

5,6-Diamino-4-thiouracil as a Scaffold for Enzyme Inhibitors

Rationale: Thiouracil derivatives have been demonstrated to inhibit a range of enzymes, including those involved in thyroid hormone metabolism and nitric oxide synthesis.[4][5] The structural features of 5,6-Diamino-4-thiouracil, including its hydrogen bonding capabilities and the reactive thiol group, make it a candidate for binding to enzyme active sites. A high-throughput screening approach can be employed to identify potential enzyme targets.

Experimental Protocol: High-Throughput Screening for Enzyme Inhibition

This protocol describes a generic approach to screen 5,6-Diamino-4-thiouracil against a panel of enzymes.

-

Enzyme and Substrate Preparation:

-

Select a diverse panel of enzymes representing different classes (e.g., kinases, proteases, oxidoreductases).

-

Prepare stock solutions of each enzyme in its optimal buffer.

-

Prepare stock solutions of the corresponding substrates (ideally chromogenic or fluorogenic for easy detection).

-

-

Assay Miniaturization:

-

Optimize the enzyme assays for a 96-well or 384-well plate format. This involves determining the minimal enzyme and substrate concentrations that give a robust signal.

-

-

Primary Screening:

-

In each well of the microplate, add the enzyme and 5,6-Diamino-4-thiouracil at a single, high concentration (e.g., 100 µM).

-

Include positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO).

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using a plate reader (measuring absorbance or fluorescence).

-

Identify "hits" as compounds that cause a significant reduction in enzyme activity (e.g., >50% inhibition).

-

-

Dose-Response and IC50 Determination:

-

For the identified hits, perform a secondary screen to determine the half-maximal inhibitory concentration (IC50).

-

Set up reactions with a fixed concentration of enzyme and substrate, and a serial dilution of 5,6-Diamino-4-thiouracil (e.g., from 100 µM to 1 nM).

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

-

Mechanism of Action Studies:

-

For potent inhibitors, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring reaction rates at various substrate and inhibitor concentrations.

-

Data Presentation

Table 1: Primary Screening Results

| Enzyme Target | % Inhibition at 100 µM | Hit (Yes/No) |

|---|---|---|

| Enzyme A | 85.2 | Yes |

| Enzyme B | 12.5 | No |

| Enzyme C | 92.1 | Yes |

|...|...|...|

Table 2: IC50 Values for Confirmed Hits

| Enzyme Target | IC50 (µM) |

|---|---|

| Enzyme A | 5.8 |

| Enzyme C | 1.2 |

Visualization: Enzyme Inhibition Screening Workflow

5,6-Diamino-4-thiouracil as a Synthetic Precursor

Rationale: 5,6-Diaminouracil and its derivatives are valuable intermediates in the synthesis of purine (B94841) analogs, particularly xanthines, which have a wide range of biological activities.[6][7] The presence of the two adjacent amino groups in 5,6-Diamino-4-thiouracil allows for cyclization reactions to form a fused imidazole (B134444) ring, characteristic of the purine scaffold.

Experimental Protocol: Synthesis of a Thioxanthine Derivative

This protocol outlines a potential synthetic route from 5,6-Diamino-4-thiouracil to a novel thioxanthine derivative.

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5,6-Diamino-4-thiouracil in a suitable solvent such as formic acid or a mixture of triethyl orthoformate and a catalytic amount of acid.

-

The choice of reagent will determine the substituent at the 8-position of the resulting xanthine. Formic acid will yield an 8-unsubstituted xanthine, while other carboxylic acids or orthoesters can be used to introduce various substituents.

-

-

Cyclization:

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired thioxanthine derivative.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

-

Data Presentation

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

| 5,6-Diamino-4-thiouracil | Formic Acid | 4-Thioxanthine | 85 | >300 |

| 5,6-Diamino-4-thiouracil | Acetic Anhydride | 8-Methyl-4-thioxanthine | 78 | 285-288 |

Visualization: Synthetic Pathway to Thioxanthines

Investigating the Metabolic Fate of 5,6-Diamino-4-thiouracil

Rationale: To understand the biological activity and potential toxicity of any novel compound, it is crucial to investigate its metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying a parent compound and its metabolites in biological matrices.[8]

Experimental Protocol: LC-MS/MS Analysis of Metabolism

-

Sample Preparation:

-

Administer 5,6-Diamino-4-thiouracil to an in vitro system (e.g., liver microsomes, cultured cells) or an in vivo model.

-

Collect biological samples (e.g., cell lysates, plasma, urine) at various time points.

-

Perform protein precipitation (e.g., with acetonitrile) to remove macromolecules.

-

Centrifuge the samples and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the detection of 5,6-Diamino-4-thiouracil. This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring).

-

Analyze the prepared samples by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the concentration of the parent compound over time to determine its pharmacokinetic profile (e.g., half-life).

-

Screen for potential metabolites by searching for predicted biotransformations (e.g., oxidation, glucuronidation, sulfation) of the parent compound's mass.

-

For any identified metabolites, perform structural elucidation using techniques such as high-resolution mass spectrometry.

-

Data Presentation

| Time (hours) | Parent Compound Conc. (ng/mL) | Metabolite A Conc. (ng/mL) | Metabolite B Conc. (ng/mL) |

| 0.5 | 850.2 | 12.5 | Not Detected |

| 1 | 625.8 | 45.1 | 8.9 |

| 2 | 310.5 | 88.9 | 25.4 |

| 4 | 95.1 | 102.3 | 42.1 |

| 8 | 15.7 | 65.4 | 35.8 |

Visualization: Metabolic Fate Analysis Workflow

Conclusion and Future Directions

5,6-Diamino-4-thiouracil represents a molecule with significant, yet largely unexplored, potential in metabolic research. The experimental frameworks provided in this guide offer a starting point for investigating its utility as an RNA metabolic label, an enzyme inhibitor, and a synthetic precursor. Future research should focus on the systematic evaluation of these potential applications, including detailed studies of its cellular uptake, metabolic activation, and specificity of action. The insights gained from such studies could establish 5,6-Diamino-4-thiouracil as a valuable tool in the arsenal (B13267) of researchers and drug developers, contributing to a deeper understanding of metabolic processes and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of RNA 3’ End Sequencing Libraries of Total and 4-thiouracil Labeled RNA for Simultaneous Measurement of Transcription, RNA Synthesis and Decay in S. cerevisiae [bio-protocol.org]

- 4. etj.bioscientifica.com [etj.bioscientifica.com]

- 5. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 7. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Diamino-4-thiouracil-¹³C₂: A Labeled Intermediate for Metabolic Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and pharmaceutical development. 5,6-Diamino-4-thiouracil-¹³C₂, a labeled analog of a key biological precursor, serves as a critical intermediate for the synthesis of isotopically tagged molecules used in metabolic studies, particularly in the investigation of thiopurine drug pathways. This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and application of 5,6-Diamino-4-thiouracil-¹³C₂, with a focus on its role in producing labeled thiouric acid for pharmacokinetic and drug metabolism studies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction

The study of metabolic pathways and the pharmacokinetics of drug candidates relies heavily on the ability to trace the fate of molecules in biological systems. Isotopic labeling, particularly with stable isotopes like carbon-13 (¹³C), offers a powerful and safe method for this purpose. 5,6-Diamino-4-thiouracil, a substituted pyrimidine (B1678525), is a precursor in the synthesis of various biologically significant compounds, including thiopurines. The introduction of two ¹³C atoms into its pyrimidine ring creates 5,6-Diamino-4-thiouracil-¹³C₂, a valuable labeled intermediate.

One of the primary applications of this labeled intermediate is in the synthesis of ¹³C-labeled 6-thiouric acid. Thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine (B1684380), are metabolized in the body to various compounds, with 6-thiouric acid being a major end product.[1] Utilizing ¹³C-labeled 6-thiouric acid as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis allows for precise and accurate quantification of its unlabeled counterpart in biological matrices, which is crucial for understanding the pharmacokinetics and metabolism of thiopurine drugs.[2][3]

This guide details the (proposed) synthesis of 5,6-Diamino-4-thiouracil-¹³C₂ and its subsequent conversion to ¹³C-labeled 6-thiouric acid. It also covers the analytical techniques for their characterization and provides an overview of their application in drug development.

Synthesis of Labeled Compounds

While specific proprietary methods for the synthesis of 5,6-Diamino-4-thiouracil-¹³C₂ may exist, a plausible synthetic route can be constructed based on established organic chemistry principles for uracil (B121893) and thiouracil derivatives.[4][5] The proposed pathway involves the synthesis of a ¹³C-labeled uracil precursor, followed by nitrosation, reduction, and thiolation. The resulting 5,6-Diamino-4-thiouracil-¹³C₂ can then be cyclized to form ¹³C-labeled 6-thiouric acid.

Proposed Synthesis of 5,6-Diamino-4-thiouracil-¹³C₂

A potential synthetic workflow for 5,6-Diamino-4-thiouracil-¹³C₂ is outlined below. This multi-step process would begin with a commercially available ¹³C-labeled precursor.

Experimental Protocol: Synthesis of 5,6-Diamino-4-thiouracil-¹³C₂ (Proposed)

Step 1: Synthesis of 6-Amino-2-thiouracil-¹³C₂

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare sodium ethoxide.

-

To the cooled sodium ethoxide solution, add [¹³C₂]thiourea and ethyl cyanoacetate.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with cold ethanol and diethyl ether, and dry under vacuum to yield 6-Amino-2-thiouracil-¹³C₂.

Step 2: Nitrosation to form 6-Amino-5-nitroso-2-thiouracil-¹³C₂

-

Suspend 6-Amino-2-thiouracil-¹³C₂ in water.

-

Add a solution of sodium nitrite (B80452) in water dropwise at a controlled temperature (0-5 °C).

-

Acidify the mixture with a mineral acid (e.g., HCl) to facilitate the nitrosation reaction.

-

Stir the reaction mixture for 1-2 hours at low temperature.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 6-Amino-5-nitroso-2-thiouracil-¹³C₂.

Step 3: Reduction to 5,6-Diamino-2-thiouracil-¹³C₂

-

Suspend the nitroso intermediate in an aqueous solution.

-

Add a reducing agent, such as sodium dithionite, in portions while maintaining the temperature.

-

Heat the mixture to ensure complete reduction, observing a color change.

-

Cool the reaction mixture and filter the precipitate.

-

Wash the product with water and dry to yield 5,6-Diamino-2-thiouracil-¹³C₂.

Step 4: Thionation to 5,6-Diamino-4-thiouracil-¹³C₂

-

Suspend 5,6-Diamino-2-thiouracil-¹³C₂ in a high-boiling inert solvent (e.g., pyridine (B92270) or dioxane).

-

Add a thionating agent, such as phosphorus pentasulfide (P₄S₁₀).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain 5,6-Diamino-4-thiouracil-¹³C₂.

Proposed Synthesis of [¹³C₂]-6-Thiouric Acid

The synthesized 5,6-Diamino-4-thiouracil-¹³C₂ can be converted to [¹³C₂]-6-thiouric acid through a cyclization reaction, typically with formic acid or a derivative thereof.[6]

Experimental Protocol: Synthesis of [¹³C₂]-6-Thiouric Acid (Proposed)

-

In a round-bottom flask, suspend 5,6-Diamino-4-thiouracil-¹³C₂ in an excess of formic acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess formic acid under reduced pressure.

-

Triturate the residue with water or ethanol to induce precipitation.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield [¹³C₂]-6-Thiouric Acid.

Quantitative Data (Expected)

The following table summarizes the expected quantitative data for the proposed syntheses, based on typical yields and purities for analogous reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) | Isotopic Enrichment (%) |

| 5,6-Diamino-4-thiouracil-¹³C₂ | C₂¹³C₂H₆N₄S | 160.19 | 40-60 (overall) | >95 | >98 |

| [¹³C₂]-6-Thiouric Acid | C₃¹³C₂H₄N₄O₂S | 186.18 | 70-85 | >98 | >98 |

Analytical Characterization

The identity and purity of 5,6-Diamino-4-thiouracil-¹³C₂ and [¹³C₂]-6-thiouric acid should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to confirm the positions of the ¹³C labels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, as well as to determine the isotopic enrichment. The fragmentation pattern in MS/MS can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compounds.

Mass Spectrometry Fragmentation of 6-Thiouric Acid

The mass spectrum of 6-thiouric acid typically shows a prominent molecular ion peak. The fragmentation pattern can involve the loss of small neutral molecules such as HNCO, CO, and HCN from the purine (B94841) ring system. The presence of the ¹³C labels will result in a corresponding mass shift in the molecular ion and fragment ions, confirming the isotopic incorporation.

Application in Thiopurine Metabolism Studies

Thiopurine drugs undergo extensive metabolism, and the resulting metabolites are responsible for both therapeutic efficacy and toxicity.[7] The metabolic pathway is complex, involving several competing enzymes.

As depicted, 6-mercaptopurine can be converted to the active 6-thioguanine nucleotides (TGNs), methylated to 6-methylmercaptopurine (MMP), or oxidized to the inactive metabolite, 6-thiouric acid, by xanthine (B1682287) oxidase (XO).[1] Monitoring the levels of these metabolites is crucial for optimizing therapy and minimizing adverse effects.

Use of [¹³C₂]-6-Thiouric Acid as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard is added to samples to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass. [¹³C₂]-6-Thiouric acid serves as an excellent internal standard for the quantification of endogenous 6-thiouric acid due to its identical chemical properties and distinct mass.

Experimental Protocol: Quantification of 6-Thiouric Acid in Plasma

-

Sample Preparation:

-

To a 100 µL plasma sample, add a known amount of [¹³C₂]-6-thiouric acid solution as the internal standard.

-

Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid to achieve chromatographic separation.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both unlabeled and ¹³C-labeled 6-thiouric acid.

-

Quantitative Data from Pharmacokinetic Studies

The use of [¹³C₂]-6-thiouric acid as an internal standard allows for the generation of precise pharmacokinetic data. In a study of renal transplant patients receiving azathioprine, the peak plasma concentration of 6-thiouric acid was observed at approximately 3.8 hours after oral dosing, with a mean peak concentration of 710.7 ng/mL.[8]

| Pharmacokinetic Parameter | Value | Reference |

| Tₘₐₓ (Time to peak concentration) | 3.8 hours | [8] |

| Cₘₐₓ (Peak plasma concentration) | 710.7 ng/mL | [8] |

| Elimination Half-life (t₁/₂) | Correlates with serum creatinine | [8] |

Conclusion

5,6-Diamino-4-thiouracil-¹³C₂ is a valuable labeled intermediate for the synthesis of [¹³C₂]-6-thiouric acid. This stable isotope-labeled metabolite is a critical tool for researchers and drug development professionals studying the metabolism and pharmacokinetics of thiopurine drugs. The detailed, albeit proposed, synthetic protocols and analytical methods described in this guide are intended to facilitate the application of this important compound in advancing our understanding of drug action and improving therapeutic outcomes. The use of such labeled standards in LC-MS/MS assays ensures the high-quality, reliable data necessary for regulatory submissions and clinical decision-making.

References

- 1. ClinPGx [clinpgx.org]

- 2. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Thiopurine metabolites and the role of thiopurine methyltransferase activity in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Biological Mechanisms of 5,6-Diamino-4-thiouracil-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core theoretical mechanisms of 5,6-Diamino-4-thiouracil-¹³C₂, a synthetically valuable isotopically labeled derivative of the thiouracil family. While direct experimental data on this specific molecule is limited, its biological activities can be inferred from the well-documented behaviors of its structural components: the 4-thiouracil (B160184) core and the 5,6-diaminouracil (B14702) scaffold. The inclusion of a ¹³C₂ stable isotope label further designates this compound as a powerful tool for metabolic tracing studies.

Core Theoretical Mechanisms of Action

The biological potential of 5,6-Diamino-4-thiouracil is likely multifaceted, stemming from the combined properties of its thiouracil and diaminouracil moieties. The following sections outline the primary theoretical mechanisms through which this compound may exert its effects in biological systems.

Incorporation into Nucleic Acids and Photo-Crosslinking

A primary and well-established mechanism of 4-thiouracil and its nucleoside analog, 4-thiouridine, is its ability to be incorporated into RNA during transcription.[1][2] This process occurs through the cell's natural pyrimidine (B1678525) salvage pathway.[2][3][4] Once incorporated, the 4-thio group acts as a photoactivatable crosslinker. Upon exposure to UV light (typically >310 nm), the 4-thiouracil base can form covalent bonds with adjacent molecules, most notably RNA-binding proteins.[1][5] This property makes 4-thiouracil derivatives invaluable tools for identifying and mapping RNA-protein interactions in vivo and in vitro.[6][7] The ¹³C₂ label in 5,6-Diamino-4-thiouracil-¹³C₂ would enable researchers to trace the incorporation and fate of the molecule within RNA populations using mass spectrometry.

Enzyme Inhibition

Thiouracil derivatives are known inhibitors of various enzymes. The most well-characterized of these are the antithyroid effects through the inhibition of thyroid peroxidase and deiodinases.[8][9][10][11][12] It is plausible that 5,6-Diamino-4-thiouracil could also exhibit inhibitory activity against these or other enzymes. The amino groups at the 5 and 6 positions could potentially alter the binding affinity and selectivity for different enzyme active sites. Other enzymes known to be inhibited by thiouracil derivatives include nitric oxide synthase and acetylcholinesterase.[13][14]

Precursor for Synthesis of Bioactive Molecules

5,6-Diaminouracil is a well-known precursor for the synthesis of various heterocyclic compounds, including those with antimicrobial, anticancer, and antiviral activities.[15][16][17] The product information for 5,6-Diamino-4-thiouracil-¹³C₂ explicitly states its use as a labeled intermediate for the synthesis of Thiouric Acid.[18] This suggests that a primary biological role of this compound could be as a metabolic precursor to other bioactive molecules. The ¹³C₂ label is critical for tracing these metabolic transformations.

Antimicrobial Activity